

Technical Guide: Properties, Synthesis, and Hazards of CAS 34162-19-1

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Compound of Interest

Compound Name: 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide

CAS No.: 929973-55-7

Cat. No.: B2401957

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Executive Summary

CAS Number 34162-19-1, chemically identified as 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide, is a specialized organic intermediate primarily utilized in the synthesis of isoquinoline-based alkaloids and pharmaceutical compounds.^{[1][2][3]} It serves as a critical electrophilic building block, featuring a reactive chloroacetyl moiety attached to a phenethylamine scaffold. This structural arrangement makes it an ideal precursor for Bischler-Napieralski cyclization reactions, yielding 1-chloromethyl-3,4-dihydroisoquinolines, which are scaffolds for various antispasmodic and vasoactive agents.

This guide provides a comprehensive technical analysis of CAS 34162-19-1, detailing its physicochemical properties, safety protocols, and experimental applications in drug discovery.

Physicochemical Profile

The following data consolidates experimental values and calculated properties for CAS 34162-19-1.

Property	Value / Description
Chemical Name	2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Synonyms	N-(Chloroacetyl)-3,4-diethoxyphenethylamine; 2-Chloro-N-(3,4-diethoxyphenethyl)acetamide
Molecular Formula	C ₁₄ H ₂₀ ClNO ₃
Molecular Weight	285.77 g/mol
CAS Number	34162-19-1
Physical State	Solid (Crystalline Powder)
Melting Point	74–78 °C
Solubility	Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
InChI Key	ZQUNBDHAPOPRLA-UHFFFAOYSA-N
MDL Number	MFCD03964639

Biological & Synthetic Significance

Mechanism of Action & Utility

CAS 34162-19-1 is not typically a final active pharmaceutical ingredient (API) but a functionalized intermediate. Its biological relevance lies in its transformation into pharmacophores:

- **Isoquinoline Synthesis:** The core utility is the formation of the isoquinoline ring system. The electron-rich 3,4-diethoxy ring facilitates electrophilic aromatic substitution (cyclization).
- **Alkylating Potential:** The -chloroamide group is a potent electrophile, capable of reacting with thiols or amines. This property is exploited in medicinal chemistry to create covalent inhibitors or to attach the phenethyl moiety to other scaffolds.

Structural Pathway

The compound is synthesized via the N-acylation of 3,4-diethoxyphenethylamine with chloroacetyl chloride. Subsequent treatment with a dehydrating agent (e.g., POCl₃) induces cyclization to form the dihydroisoquinoline core, a key structure in drugs like Drotaverine (though Drotaverine itself uses a benzyl substituent, this analog allows for 1-chloromethyl substitution).

Experimental Protocols

Protocol A: Synthesis of CAS 34162-19-1

Rationale: This protocol ensures high yield by controlling the exotherm of the acylation reaction and scavenging the HCl byproduct.

Reagents:

- 3,4-Diethoxyphenethylamine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (TEA) (1.2 eq)
- Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

- Preparation: Dissolve 3,4-diethoxyphenethylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.
- Addition: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation or polymerization.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.
- Work-up: Quench with saturated NaHCO₃ solution (30 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine) followed by brine.

- Purification: Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexanes to obtain the target compound (Yield typically 85-90%).

Protocol B: Bischler-Napieralski Cyclization (Downstream Application)

Rationale: Converts the linear amide into the bioactive isoquinoline heterocycle.

- Reaction: Dissolve CAS 34162-19-1 (1.0 eq) in anhydrous toluene or acetonitrile.
- Activation: Add Phosphorus oxychloride (POCl_3 , 3.0 eq) cautiously.
- Reflux: Heat the mixture to reflux (80–100 °C) for 2–4 hours. The solution typically darkens.
- Isolation: Cool and evaporate volatiles. Basify carefully with NH_4OH to precipitate the 1-chloromethyl-6,7-diethoxy-3,4-dihydroisoquinoline intermediate.

Hazards and Safety (GHS Classification)

CAS 34162-19-1 is an alkylating agent and must be handled with strict safety adherence.

Signal Word: DANGER

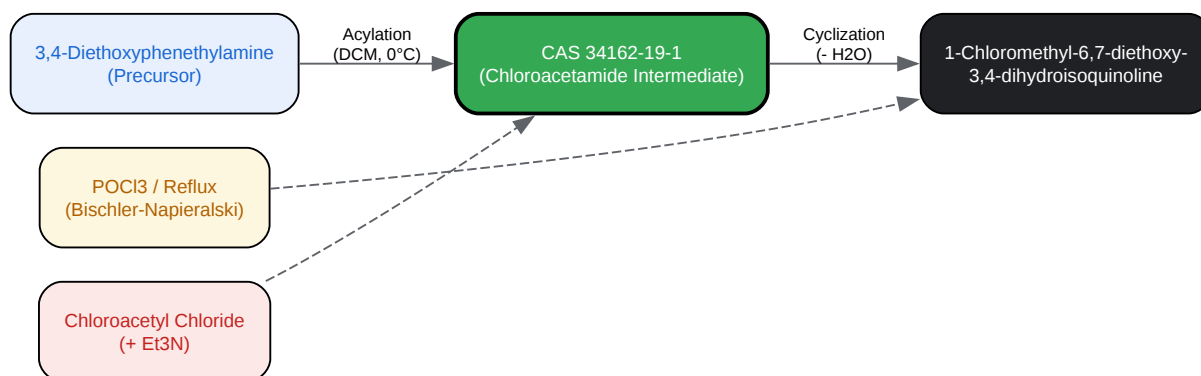
Hazard Class	H-Code	Hazard Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Acute Toxicity (Dermal)	H312	Harmful in contact with skin.
Skin Corrosion/Irritation	H315	Causes skin irritation.
Serious Eye Damage	H318	Causes serious eye damage. (Irreversible effects)
Acute Toxicity (Inhalation)	H332	Harmful if inhaled.
STOT - Single Exposure	H335	May cause respiratory irritation.

Precautionary Measures:

- PPE: Wear nitrile gloves, lab coat, and chemical safety goggles (face shield recommended due to H318).
- Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.
- First Aid: In case of eye contact, rinse immediately with water for 15+ minutes and seek medical attention.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of CAS 34162-19-1 and its conversion into an isoquinoline scaffold.



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Figure 1: Synthetic workflow from amine precursor to isoquinoline scaffold via CAS 34162-19-1.

References

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Sources

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- [3. 2-氯-N-\[2-\(3,4-二乙氧苯基\)乙基\]乙酰胺 - CAS号 34162-19-1 - 摩熵化学 \[molaid.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Properties, Synthesis, and Hazards of CAS 34162-19-1]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2401957/docs#technical-guide-properties-synthesis-and-hazards-of-cas-34162-19-1\]](https://www.benchchem.com/product/b2401957/docs#technical-guide-properties-synthesis-and-hazards-of-cas-34162-19-1)

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